REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].CS[CH2:9][N:10]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[N:11]1.[CH3:18]O>O>[CH3:18][S:3]([CH2:9][N:10]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[N:11]1)(=[O:5])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
194 mg
|
Type
|
reactant
|
Smiles
|
CSCN1N=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 10 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CN1N=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |